molecular formula C12H15NO3 B1628613 Ethyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 220120-57-0

Ethyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B1628613
CAS No.: 220120-57-0
M. Wt: 221.25 g/mol
InChI Key: YGKUDCHLSRCVQF-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a heterocyclic organic compound that belongs to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which is a six-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the oxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated derivatives. Substitution reactions can introduce various functional groups onto the benzoxazine ring.

Scientific Research Applications

Ethyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: It is used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Lacks the methyl substituent, resulting in different reactivity and properties.

    Methyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Has a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.

    5-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid: The carboxylic acid group provides different chemical behavior compared to the ester group.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. The presence of both the ethyl ester and methyl substituent on the benzoxazine ring imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

ethyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-15-12(14)10-7-13-11-8(2)5-4-6-9(11)16-10/h4-6,10,13H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKUDCHLSRCVQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC2=C(C=CC=C2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596277
Record name Ethyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220120-57-0
Record name Ethyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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Ethyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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Ethyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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Ethyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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Ethyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Reactant of Route 6
Ethyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

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